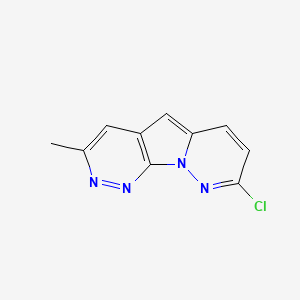
6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene is a chemical compound with the molecular formula C10H7ClN4 It is known for its unique structure, which includes a chloro group and multiple nitrogen atoms within a fluorene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted fluorene compounds.
Scientific Research Applications
6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-3,4,4b,5-tetraaza-fluorene: shares similarities with other fluorene derivatives, such as 2-methyl-3,4,4b,5-tetraaza-fluorene and 6-chloro-3,4,4b,5-tetraaza-fluorene.
Uniqueness
The presence of both a chloro group and multiple nitrogen atoms within the fluorene framework distinguishes this compound from other similar compounds
Properties
CAS No. |
14822-91-4 |
|---|---|
Molecular Formula |
C10H7ClN4 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene |
InChI |
InChI=1S/C10H7ClN4/c1-6-4-7-5-8-2-3-9(11)14-15(8)10(7)13-12-6/h2-5H,1H3 |
InChI Key |
PCTZALGUWNRQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=N1)N3C(=C2)C=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















